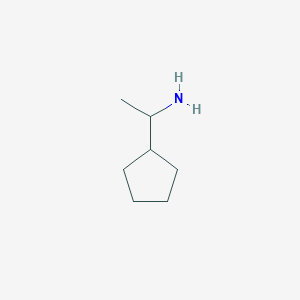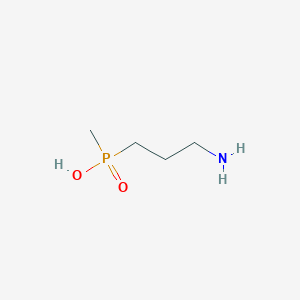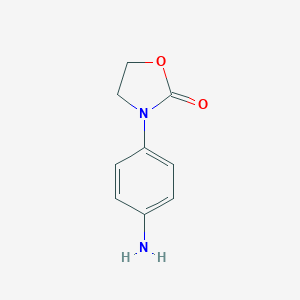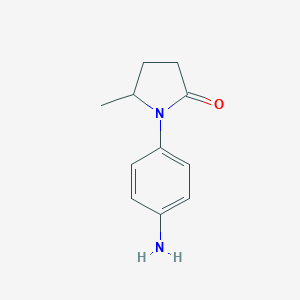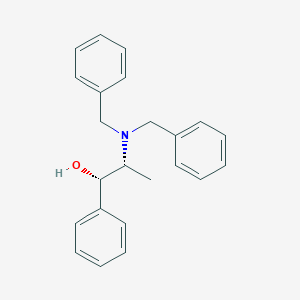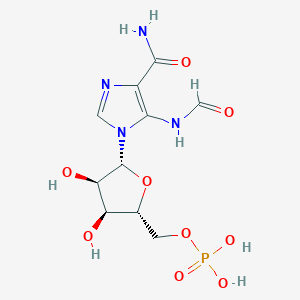![molecular formula C12H20N2O B109713 [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine CAS No. 183871-34-3](/img/structure/B109713.png)
[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine” is a chemical compound with the molecular formula C12H20N2O . It has a molecular weight of 208.30 g/mol . The compound has two defined atom stereocenters .
Molecular Structure Analysis
The compound’s IUPAC name is [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine . Its InChI is InChI=1S/C12H20N2O/c1-3-12(14-13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9,13H2,1-2H3/t10-,12-/m0/s1 . The compound has a canonical SMILES of CCC(C©OCC1=CC=CC=C1)NN and an isomeric SMILES of CCC@@HOCC1=CC=CC=C1)NN .Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 6 . The compound’s exact mass is 208.157563266 g/mol , and its topological polar surface area is 47.3 Ų . The compound has a heavy atom count of 15 , and its complexity is 158 .Wissenschaftliche Forschungsanwendungen
Chemical Sensing and Environmental Monitoring
ICT-Based Fluorescent Probes : Hydrazine derivatives, like [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine, play a critical role in the development of fluorescent probes for environmental and biological sample testing. For instance, Zhu et al. (2019) developed a ratiometric fluorescent probe using dicyanoisophorone for detecting hydrazine in water systems and biological samples, highlighting the applicability of such compounds in environmental pollution control (Zhu et al., 2019).
In Vivo Monitoring : Hydrazine-based compounds are utilized in the development of sensors for in vivo monitoring of hydrazine levels. Liu et al. (2014) synthesized a flavonoid-based sensor capable of detecting hydrazine in living cells, demonstrating the use of these compounds in biotoxic evaluation (Liu et al., 2014).
Synthesis of Biologically Active Compounds
Antitumor and Antimicrobial Applications : Hydrazine derivatives are key intermediates in synthesizing compounds with potential antitumor and antimicrobial activities. For example, Samir et al. (2016) discussed the synthesis of novel thiophene derivatives from hydrazine compounds, showing significant cytotoxicity against various cancer cell lines (Samir et al., 2016).
Development of Antifungal Agents : Carradori et al. (2013) synthesized hydrazine derivatives exhibiting potent anti-Candida activity, highlighting the role of hydrazine compounds in developing new antifungal agents (Carradori et al., 2013).
Advanced Material Synthesis
- Graphene Oxide Reduction : Hydrazine derivatives are employed in the chemical reduction of graphene oxide. Chua and Pumera (2016) investigated the reductive capabilities of hydrazine on graphene oxide, providing insights into material science applications (Chua & Pumera, 2016).
Eigenschaften
IUPAC Name |
[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-12(14-13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9,13H2,1-2H3/t10-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVROTJLGHZEMC-JQWIXIFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine | |
CAS RN |
183871-34-3 |
Source


|
| Record name | [(1S,2S)-2-Benzyloxy-1-ethyl-propyl]hydrazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJG53JF3DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

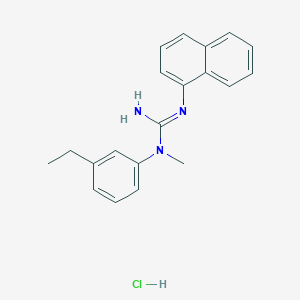
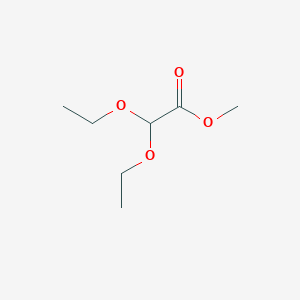
![N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B109652.png)
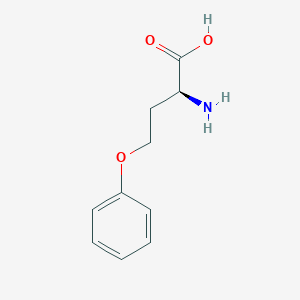
![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)
![1H-Benzo[cd]indole-2-thione](/img/structure/B109661.png)
